molecular formula C8H5ClF3NO B1348960 2-chloro-N-(2,3,4-trifluorophenyl)acetamide CAS No. 243644-03-3

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B1348960
CAS No.: 243644-03-3
M. Wt: 223.58 g/mol
InChI Key: AZIDVVHPGTUFEB-UHFFFAOYSA-N
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Description

2-chloro-N-(2,3,4-trifluorophenyl)acetamide is an organic compound with the molecular formula C8H5ClF3NO and a molecular weight of 223.58 g/mol . It is a white to off-white powder that is used in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,3,4-trifluorophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2,3,4-trifluorophenyl)acetamide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDVVHPGTUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352837
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243644-03-3
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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